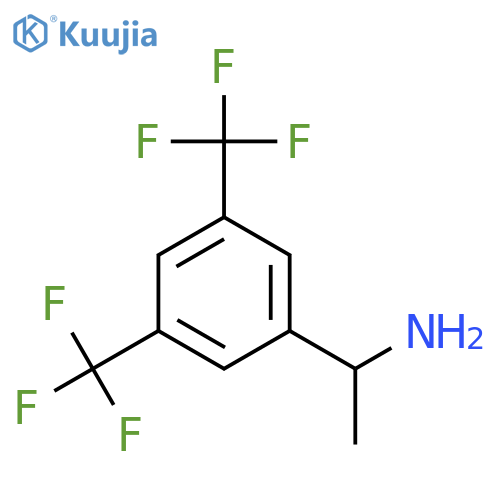Cas no 187085-97-8 (1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine)

187085-97-8 structure
商品名:1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
- (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine
- Benzenemethanamine, a-methyl-3,5-bis(trifluoromethyl)-
- PC9791
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine
- (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine min
- 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine 97+%
- 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine 97% min
- 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
- 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine
- PFVWEAYXWZFSSK-UHFFFAOYSA-N
- ST24037159
- alpha-[3,5-bis(trifluoromethyl)phenyl]ethylamine
- A805741
- 3,5-Bis(trifluoromethyl)-
- PS-11100
- 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-amine
- SCHEMBL1492761
- FT-0688892
- AKOS005943604
- Y11265
- 187085-97-8
- MFCD04038875
- 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine
- FT-0643073
- EN300-1932571
- DTXSID70381994
- C10H9F6N
- CS-0119398
- DL-AMPHETAMINESULFATE--DEASCHEDULEIIITEM
- MFCD03093013
- DB-328472
- DB-041872
- MFCD03093012
- SY383073
- SY109915
- (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
-
- MDL: MFCD04038875
- インチ: 1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3
- InChIKey: PFVWEAYXWZFSSK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([H])=C(C(F)(F)F)C([H])=C(C=1[H])C([H])(C([H])([H])[H])N([H])[H])(F)F
計算された属性
- せいみつぶんしりょう: 257.06400
- どういたいしつりょう: 257.064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 26
じっけんとくせい
- 密度みつど: 1.327
- ふってん: 168.9°Cat760mmHg
- フラッシュポイント: 66.3°C
- PSA: 26.02000
- LogP: 4.44420
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine セキュリティ情報
- 危害声明: Irritant
-
危険物標識:

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T901343-50mg |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |
187085-97-8 | 50mg |
$ 50.00 | 2022-06-02 | ||
| Apollo Scientific | PC9791-250mg |
3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine |
187085-97-8 | 95% | 250mg |
£55.00 | 2024-07-28 | |
| Enamine | EN300-1932571-5g |
1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine |
187085-97-8 | 5g |
$386.0 | 2023-09-17 | ||
| Enamine | EN300-1932571-0.1g |
1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine |
187085-97-8 | 0.1g |
$112.0 | 2023-09-17 | ||
| Enamine | EN300-1932571-1.0g |
1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine |
187085-97-8 | 1g |
$871.0 | 2023-06-02 | ||
| A2B Chem LLC | AD62748-250mg |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |
187085-97-8 | 95% | 250mg |
$176.00 | 2024-04-20 | |
| Crysdot LLC | CD12102014-5g |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |
187085-97-8 | 95+% | 5g |
$684 | 2024-07-24 | |
| eNovation Chemicals LLC | D575321-10g |
1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHANAMINE |
187085-97-8 | 95% | 10g |
$580 | 2025-02-21 | |
| TRC | T901343-500mg |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |
187085-97-8 | 500mg |
$ 275.00 | 2022-06-02 | ||
| Enamine | EN300-1932571-0.5g |
1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine |
187085-97-8 | 0.5g |
$122.0 | 2023-09-17 |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine 関連文献
-
Nilesh Jain,Ravi B. Patel,Ashutosh V. Bedekar RSC Adv. 2015 5 45943
187085-97-8 (1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine) 関連製品
- 685503-45-1(1-3,5-Bis(trifluoromethyl)phenylpropylamine)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
